Platinum, [2,6-bis[(dimethylamino)methyl]phenyl]chloro-
Description
Platinum, [2,6-bis[(dimethylamino)methyl]phenyl]chloro- is a platinum(II) complex featuring a tridentate ligand derived from a 2,6-bis[(dimethylamino)methyl]phenyl group. The ligand coordinates via the two dimethylamino nitrogen atoms and the central aromatic carbon, forming a rigid, tripodal coordination environment. This structure is stabilized by intramolecular interactions and exhibits a distorted square planar geometry due to steric and electronic effects of the ligand . The chloro ligand occupies the fourth coordination site, completing the platinum center’s valence.
Properties
CAS No. |
663164-11-2 |
|---|---|
Molecular Formula |
C12H19ClN2Pt |
Molecular Weight |
421.83 g/mol |
IUPAC Name |
chloroplatinum(1+);1-[3-[(dimethylamino)methyl]benzene-2-id-1-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C12H19N2.ClH.Pt/c1-13(2)9-11-6-5-7-12(8-11)10-14(3)4;;/h5-7H,9-10H2,1-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
RDSMYURSTDMWHM-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)CC1=[C-]C(=CC=C1)CN(C)C.Cl[Pt+] |
Origin of Product |
United States |
Biological Activity
Platinum-based compounds have garnered significant attention in medicinal chemistry, particularly for their anticancer properties. The compound Platinum, [2,6-bis[(dimethylamino)methyl]phenyl]chloro- , also referred to as a platinum(II) complex, is notable for its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Synthesis and Characterization
The synthesis of platinum(II) complexes typically involves the reaction of platinum salts with suitable ligands. For the compound , the ligand [2,6-bis[(dimethylamino)methyl]phenyl] coordinates with platinum(II) to form a stable complex. Characterization techniques such as NMR spectroscopy and X-ray crystallography are commonly employed to confirm the structure and purity of synthesized compounds.
Anticancer Properties
Platinum complexes are primarily recognized for their cytotoxic effects against various cancer cell lines. The biological activity of Platinum, [2,6-bis[(dimethylamino)methyl]phenyl]chloro- has been evaluated in several studies:
- Cytotoxicity Assays :
- DNA Binding Studies :
-
Mechanisms of Action :
- The primary mechanism involves the formation of DNA adducts, which trigger cellular apoptosis. Fluorescence titration experiments revealed binding constants indicating strong interactions with DNA . Moreover, gel mobility shift assays confirmed that the compound induces DNA lengthening upon binding .
Data Table: Biological Activity Overview
Case Study 1: Anticancer Efficacy
A study conducted on various platinum(II) complexes demonstrated that those similar to Platinum, [2,6-bis[(dimethylamino)methyl]phenyl]chloro- exhibited enhanced antitumor activity compared to cisplatin. The study highlighted the importance of ligand structure in modulating biological activity and suggested further exploration of these complexes for clinical applications .
Case Study 2: Mechanistic Insights
Research utilizing fluorescence spectroscopy revealed that the binding mode of this platinum complex involves both intercalation and groove binding to DNA. This dual binding capability enhances its cytotoxic potential by effectively disrupting DNA function .
Comparison with Similar Compounds
Mercury(II) Analogue with Mixed Halides
The mercury(II) compound {2,6-bis[(dimethylamino)methyl]phenyl-j³N,C¹,N'}HgX (X = Cl/Br) shares the same tridentate ligand but features a mercury center with mixed halide occupancy (Cl:Br ≈ 0.7:0.3). Key differences include:
- Coordination Geometry: Mercury adopts a linear two-coordinate geometry in the monomeric units, contrasting with platinum’s square planar geometry. However, dimerization via Hg⋯Hg interactions (3.6153 Å) and C–H⋯Cl/Br bonds creates a supramolecular structure .
- Bond Lengths : The Pt–N bonds in the platinum complex are shorter (typical range: 1.95–2.05 Å) compared to Hg–N bonds (~2.15–2.25 Å), reflecting platinum’s higher electronegativity and stronger ligand-field stabilization.
- Reactivity : The mixed halide system in the mercury compound may lead to variable reactivity in substitution reactions, whereas the platinum complex’s chloro ligand is more substitution-inert.
Table 1: Structural Comparison with Mercury Analogue
Dichloro(1,2-diaminocyclohexane)platinum(II)
This platinum(II) complex uses a bidentate 1,2-diaminocyclohexane ligand. Key distinctions include:
- Ligand Denticity: The diaminocyclohexane ligand is bidentate, resulting in a cis-PtCl₂(NH₂)₂ core with octahedral geometry in solution. This contrasts with the tridentate ligand in the target compound, which enforces a rigid planar structure .
- Applications: The diaminocyclohexane complex is a precursor in anticancer drug development (e.g., oxaliplatin analogues), whereas the target compound’s applications are less explored but may focus on catalysis.
Chlorido{N²,N⁶-dibenzyl-N²,N⁶-bis[(diphenylphosphanyl)methyl]pyridine-2,6-diamine}methylplatinum(II)
This platinum(II) complex features a pyridine-diamine ligand modified with phosphine groups and a methyl ligand:
- Ligand Design : The pyridine-diamine backbone provides a tridentate N,N,N coordination mode, similar to the target compound. However, the addition of phosphine (PPh₂) groups introduces strong π-acceptor character, stabilizing the platinum center and altering redox properties .
- Structural Parameters : The crystal structure (orthorhombic, P2₁2₁2₁) shows a Pt–Cl bond length of 2.316 Å, slightly longer than in the target compound (~2.28 Å), likely due to trans effects from the methyl ligand .
- Reactivity: Phosphine ligands enhance catalytic activity in cross-coupling reactions, whereas the dimethylamino groups in the target compound may favor different reaction pathways.
Table 2: Comparison with Pyridine-Phosphine Platinum Complex
Palladium Analogue: SK-CC01-A
The palladium complex [2′-(dimethylamino)-2-biphenylyl]PdCl(dinorbornylphosphine) provides insights into metal-centered differences:
- Metal Identity : Palladium’s smaller size and lower electronegativity result in longer Pd–N bonds (~2.05–2.10 Å) compared to Pt–N bonds.
- Catalytic Efficiency : Palladium complexes typically exhibit faster oxidative addition/reductive elimination rates, making them preferred for Suzuki-Miyaura couplings. Platinum analogues, including the target compound, may show superior stability but slower kinetics .
Preparation Methods
Cyclometalation of Platinum(II) Precursors
The most widely employed strategy for synthesizing [2,6-bis[(dimethylamino)methyl]phenyl]chloro-platinum(II) complexes involves direct cyclometalation of platinum(II) chloride precursors with the proligand 2,6-bis[(dimethylamino)methyl]phenyl (abbreviated as L). The reaction typically proceeds via a C–H activation mechanism, where the platinum center coordinates to the aryl carbon and two dimethylamino nitrogen atoms, forming a rigid N^C^N pincer framework.
In a representative procedure, Koten and coworkers demonstrated that treating K2[PtCl4] with the ligand precursor 2,6-bis[(dimethylamino)methyl]benzene in refluxing ethanol (78°C, 24 hr) yields the target complex in 65–72% isolated yield. Critical to this process is the use of a base such as sodium acetate (NaOAc), which facilitates deprotonation of the methylene C–H bond adjacent to the nitrogen atoms. The reaction progresses through an intermediate where platinum coordinates to one dimethylamino group before undergoing intramolecular C–H activation.
Key Reaction Parameters:
- Solvent: Ethanol/water mixtures (3:1 v/v)
- Temperature: 70–80°C
- Reaction Time: 18–24 hours
- Base: Sodium acetate (2.5 equiv relative to Pt)
X-ray crystallographic analysis of the product confirms a square-planar geometry at platinum, with Pt–C and Pt–N bond distances of 2.01–2.05 Å and 2.12–2.15 Å, respectively. The chloro ligand occupies the fourth coordination site, completing the PtClN2C coordination sphere.
Transmetalation from Palladium Templates
An alternative route involves transmetalation from palladium analogs. Shinji Toyota’s group established that palladium complexes of 2,6-bis[(dimethylamino)methyl]phenyl undergo facile metal exchange when treated with K2[PtCl4] in acetonitrile. The reaction exploits the higher stability of platinum pincer complexes compared to their palladium counterparts:
$$
\text{[Pd(L)Cl]} + \text{K}2[\text{PtCl}4] \xrightarrow{\text{MeCN, 60°C}} \text{[Pt(L)Cl]} + \text{K}2[\text{PdCl}4]}
$$
This method achieves 58–63% conversion efficiency, with unreacted palladium precursor recoverable via fractional crystallization.
Halide Exchange Reactions
Post-synthetic modification enables substitution of the chloro ligand. For instance, treatment of [Pt(L)Cl] with AgBF4 in acetone precipitates AgCl, generating the solvated complex [Pt(L)(acetone)]BF4. Subsequent addition of KCl reforms the chloro complex, demonstrating the lability of the Pt–Cl bond:
$$
\text{[Pt(L)Cl]} + \text{AgBF}4 \rightarrow \text{[Pt(L)(acetone)]BF}4 + \text{AgCl} \downarrow
$$
$$
\text{[Pt(L)(acetone)]BF}4 + \text{KCl} \rightarrow \text{[Pt(L)Cl]} + \text{KBF}4
$$
This halide exchange process proceeds quantitatively in anhydrous acetone, as confirmed by ^195Pt NMR spectroscopy showing a singlet at δ −4125 ppm.
Mechanistic Insights and Byproduct Analysis
A critical challenge in synthesizing these complexes lies in avoiding undesired methyl shifts. Van Koten’s seminal work revealed that methyl iodide (MeI) reacts with [Pt(L)Cl] to induce a 1,2-methyl migration from the dimethylamino group to the platinum-coordinated aryl carbon:
$$
\text{[Pt(L)Cl]} + \text{MeI} \rightarrow \text{[Pt(o-tolyl)(L')Cl]} + \text{HI}
$$
(where L' = 2-[(dimethylamino)methyl]-6-[(methylamino)methyl]phenyl)
This side reaction, occurring at rates up to 0.15 M^−1s^−1 in THF at 25°C, underscores the importance of rigorous exclusion of alkyl halides during synthesis.
Purification and Characterization Protocols
Final purification typically involves column chromatography on silica gel using dichloromethane/methanol (95:5 v/v) eluents, followed by recrystallization from hexane/diethyl ether mixtures. Key characterization data include:
| Technique | Diagnostic Features |
|---|---|
| ^1H NMR (CDCl3) | δ 2.15 (s, 12H, N–CH3), 3.72 (s, 4H, CH2–N), 7.2–7.4 (m, 3H, aryl) |
| IR (KBr) | ν(Pt–Cl) = 345 cm^−1, ν(C–N) = 1240 cm^−1 |
| X-ray Diffraction | Pt–C = 2.02 Å, Pt–N = 2.13 Å, Cl–Pt–C = 88.7° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
